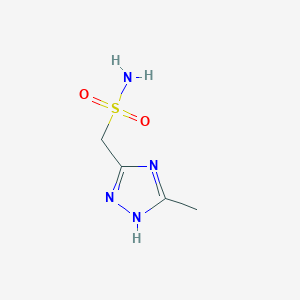
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a methyl group attached to the triazole ring and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled addition and reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to sulfonic acid or other reduced forms.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
作用机制
The mechanism of action of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. This interaction disrupts normal enzyme function, leading to the desired biological effect.
相似化合物的比较
(5-methyl-1H-1,2,4-triazole): Lacks the methanesulfonamide group, making it less reactive in certain chemical reactions.
(4H-1,2,4-triazol-3-yl)methanesulfonamide: Similar structure but without the methyl group, affecting its steric and electronic properties.
(5-ethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide:
Uniqueness: (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is unique due to the presence of both the methyl and methanesulfonamide groups, which confer specific reactivity and stability. This combination makes it particularly useful in applications requiring precise chemical modifications and interactions.
生物活性
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cellular survival. The triazole moiety can interact with various biological targets, potentially disrupting normal cellular functions.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 μM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SISO | 2.38 - 3.77 |
| Other derivatives | RT-112 | 3.42 - 5.59 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and necrosis .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Its structure allows it to function as a biochemical probe or inhibitor in enzymatic studies aimed at understanding bacterial survival mechanisms. The triazole ring is particularly effective in targeting fungal infections due to its ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis.
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines using the MTT assay. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis .
- Antimicrobial Efficacy : In a separate investigation, compounds similar to this compound were tested against a range of bacterial strains. Results showed effective inhibition of growth, supporting its potential as an antimicrobial agent .
属性
分子式 |
C4H8N4O2S |
|---|---|
分子量 |
176.20 g/mol |
IUPAC 名称 |
(5-methyl-1H-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-3-6-4(8-7-3)2-11(5,9)10/h2H2,1H3,(H2,5,9,10)(H,6,7,8) |
InChI 键 |
XUBHHNJSRHWHEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















